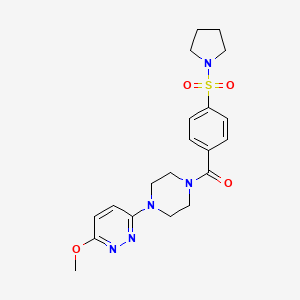
(4-(6-Methoxypyridazin-3-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (4-(6-Methoxypyridazin-3-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone is a complex organic molecule. It contains a methoxy group attached to a pyridazine ring, which is further connected to a piperazine ring. This piperazine ring is then linked to a phenyl ring through a methanone group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized as potential antifungal agents via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) . The amidrazones themselves were synthesized via direct interaction of the appropriate hydrazonoyl chlorides with the corresponding N-substituted piperazine in the presence of triethylamine .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and ESI-HRMS . These techniques can provide detailed information about the functional groups, connectivity of atoms, and the overall structure of the molecule.Chemical Reactions Analysis
The chemical reactions involving this compound can be complex due to the presence of multiple reactive sites. The methoxy group, the piperazine ring, and the phenyl ring all have potential reactivity. The exact reactions would depend on the specific conditions and reagents used .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be predicted based on its structure. It has a high molecular weight (431.509 Da) and contains 9 hydrogen bond acceptors . Its density is approximately 1.4±0.1 g/cm3, and it has a boiling point of 711.6±70.0 °C at 760 mmHg .科学的研究の応用
Antimicrobial Agents
This compound has been explored for its potential as an antimicrobial agent. The piperazine moiety is known to contribute to antimicrobial activity, and when combined with other pharmacophores, it can result in compounds with promising antibacterial effects . The methanone group in the compound may also play a role in binding to bacterial enzymes or receptors, enhancing its antimicrobial efficacy.
Anti-Tubercular Activity
Compounds with a pyridazinyl-piperazinyl structure have been investigated for their anti-tubercular properties. These molecules can be designed to target specific proteins within the Mycobacterium tuberculosis, the bacterium responsible for tuberculosis . The sulfonylphenyl group could potentially improve the compound’s ability to penetrate bacterial cell walls, increasing its therapeutic potential.
Drug Design and Synthesis
The compound’s structure, which includes a pyrrolidine ring, is advantageous in drug design due to its non-planarity and the ability to introduce stereochemistry into the molecule. This can lead to the development of new drugs with selective biological profiles . The compound’s unique structure allows for the exploration of new binding modes in target proteins, which is crucial for the development of novel therapeutics.
Biological Evaluation
The biological evaluation of compounds containing the pyrrolidine scaffold, such as this compound, is crucial in understanding their pharmacological profile. The pyrrolidine ring’s presence can affect the compound’s physicochemical properties, influencing its absorption, distribution, metabolism, and excretion (ADME) characteristics .
Antibiotic Resistance
The compound’s molecular framework can be utilized to combat antibiotic resistance. By modifying certain moieties or introducing new substituents, researchers can develop analogs that overcome resistance mechanisms in bacteria . This is particularly important in the fight against drug-resistant bacterial strains.
Anti-Biofilm Properties
Biofilms are complex communities of bacteria that are resistant to conventional antibiotics. Compounds like this one can be synthesized to target biofilm formation, disrupting the protective environment and making the bacteria more susceptible to treatment .
将来の方向性
特性
IUPAC Name |
[4-(6-methoxypyridazin-3-yl)piperazin-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O4S/c1-29-19-9-8-18(21-22-19)23-12-14-24(15-13-23)20(26)16-4-6-17(7-5-16)30(27,28)25-10-2-3-11-25/h4-9H,2-3,10-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNMZPGZNLKPOSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-Methoxypyridazin-3-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

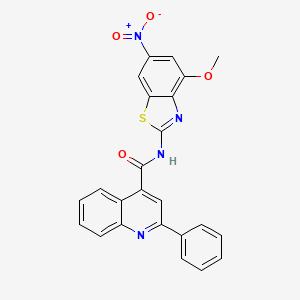
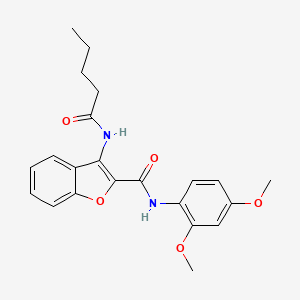
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2937735.png)
![N-[1-(1H-indol-3-ylacetyl)piperidin-4-yl]-4-methylbenzenesulfonamide](/img/structure/B2937736.png)
![1-[2-[4-(3,3-Dimethyl-4-oxoazetidin-2-yl)piperidin-1-yl]-2-oxoethyl]-4-methylpyridin-2-one](/img/structure/B2937737.png)
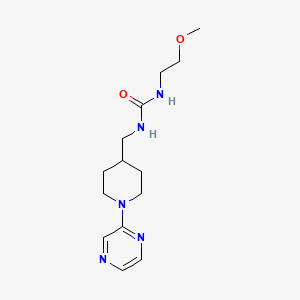
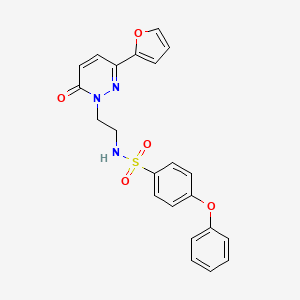
![N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-N-ethyl-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2937740.png)
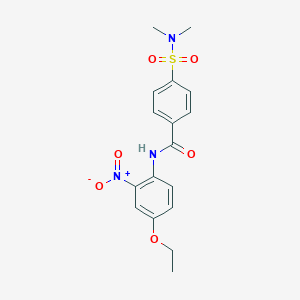
![[(1-Benzyl-pyrrolidin-3-ylmethyl)-methyl-amino]-acetic acid](/img/structure/B2937744.png)
![N-[3-(N-methylmethanesulfonamido)propyl]-2-{[(6-methylpyridin-2-yl)methyl](prop-2-yn-1-yl)amino}acetamide](/img/structure/B2937745.png)

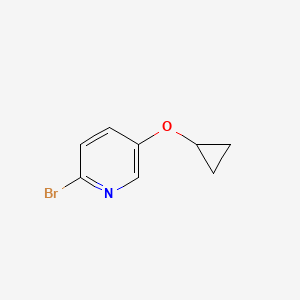
![methyl 4,5-dimethyl-2-{[(1-oxo-3-phenyl-3,4-dihydro-1H-isochromen-6-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B2937751.png)